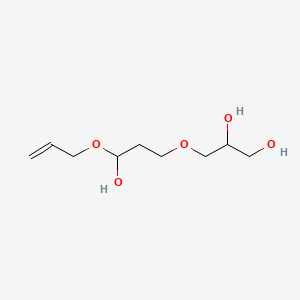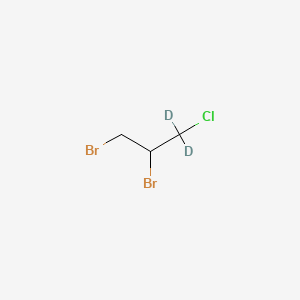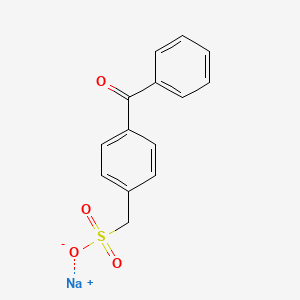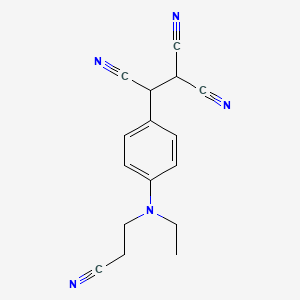
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile is a chemical compound with the molecular formula C16H13N5 It is known for its unique structure, which includes a phenyl ring substituted with an ethylamino group and three cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile typically involves the reaction of 4-bromoaniline with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethylamino group is introduced to the phenyl ring. The resulting intermediate is then subjected to further reaction with acrylonitrile under controlled conditions to introduce the cyano groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with fewer cyano groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the cyano groups.
Scientific Research Applications
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (4-((2-Cyanoethyl)ethylamino)phenyl)acetonitrile
- (4-((2-Cyanoethyl)ethylamino)phenyl)propanenitrile
- (4-((2-Cyanoethyl)ethylamino)phenyl)butanenitrile
Uniqueness
(4-((2-Cyanoethyl)ethylamino)phenyl)ethylenetricarbonitrile is unique due to its specific structure, which includes three cyano groups attached to the phenyl ring. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
CAS No. |
81430-43-5 |
|---|---|
Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-[4-[2-cyanoethyl(ethyl)amino]phenyl]ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H15N5/c1-2-21(9-3-8-17)15-6-4-13(5-7-15)16(12-20)14(10-18)11-19/h4-7,14,16H,2-3,9H2,1H3 |
InChI Key |
KHHSMWZZBJZSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC=C(C=C1)C(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




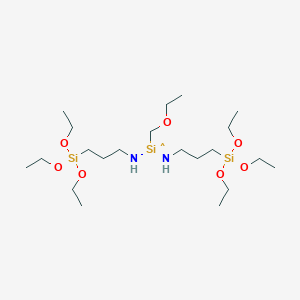
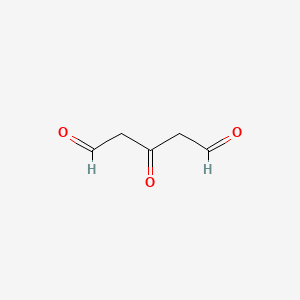
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
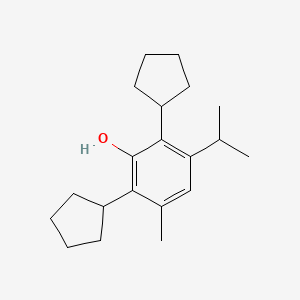
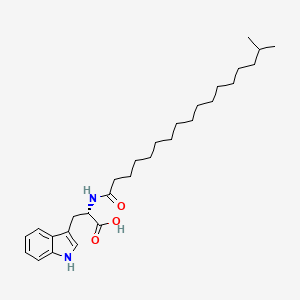
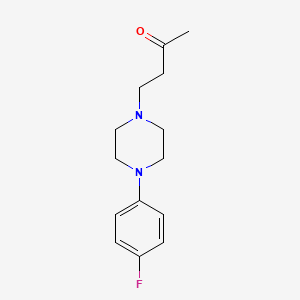
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
